

# In-depth Technical Guide: (1S)-1-(3-chlorophenyl)ethanamine

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## Compound of Interest

Compound Name: (S)-1-(3-chlorophenyl)ethanamine

Cat. No.: B1349709

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of (1S)-1-(3-chlorophenyl)ethanamine, a chiral amine widely utilized as a building block in the synthesis of pharmaceutically active compounds. It details the compound's physicochemical properties, synthesis protocols, and its potential applications in drug discovery, with a focus on its relevance to central nervous system agents.

## Compound Identification and Physicochemical Properties

(1S)-1-(3-chlorophenyl)ethanamine is a chiral primary amine. Its stereochemistry is crucial for its application in the synthesis of enantiomerically pure pharmaceutical ingredients, where a specific enantiomer is often responsible for the desired biological activity.

Official IUPAC Name: (1S)-1-(3-chlorophenyl)ethanamine<sup>[1]</sup>.

## Chemical Identifiers

Identifier	Value	Source
CAS Number	68297-62-1	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>8</sub> H <sub>10</sub> ClN	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
PubChem CID	2507691	<a href="#">[1]</a>
InChIKey	DQEYVZASLGNODG-LURJTMIESA-N	<a href="#">[1]</a>
Synonyms	(S)-1-(3-Chlorophenyl)ethylamine, (S)-3-Chloro- $\alpha$ -methylbenzylamine	

## Physicochemical Data

The following table summarizes key quantitative properties of the compound, essential for experimental design and process development.

Property	Value	Unit	Notes / Source
Molecular Weight	155.62	g/mol	<a href="#">[1]</a> <a href="#">[4]</a>
Monoisotopic Mass	155.0501770	Da	<a href="#">[1]</a>
Density	1.122 $\pm$ 0.06	g/cm <sup>3</sup>	Predicted <a href="#">[4]</a>
Boiling Point	112	°C	at 13 mm Hg <a href="#">[4]</a>
Flash Point	112	°C	at 13 mm Hg <a href="#">[4]</a>
pKa	8.73 $\pm$ 0.10	Predicted	
Appearance	Colorless to light yellow liquid		
Storage Temp.	2-8	°C	Under inert gas

## Synthesis and Purification Protocols

The primary synthetic route to chiral amines like (1S)-1-(3-chlorophenyl)ethanamine is through the reductive amination of a corresponding ketone. This method is widely used for its efficiency and adaptability.

## Experimental Protocol: Reductive Amination

This protocol outlines a general procedure for the synthesis of 1-(3-chlorophenyl)ethanamine from 1-(3-chlorophenyl)ethanone. To achieve the (S)-enantiomer specifically, a chiral auxiliary or a chiral reducing agent/catalyst system would be required in a stereoselective synthesis, or a resolution of the racemic mixture would be performed post-synthesis. For the purpose of this guide, a standard reductive amination is described.

### Materials:

- 1-(3-chlorophenyl)ethanone
- Ammonium acetate or Ammonia in Methanol
- Sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ) or a similar reducing agent (e.g.,  $\text{NaBH}(\text{OAc})_3$ )
- Anhydrous Methanol
- Diethyl ether
- 1 M Hydrochloric acid (HCl)
- 1 M Sodium hydroxide (NaOH)
- Saturated sodium chloride solution (Brine)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

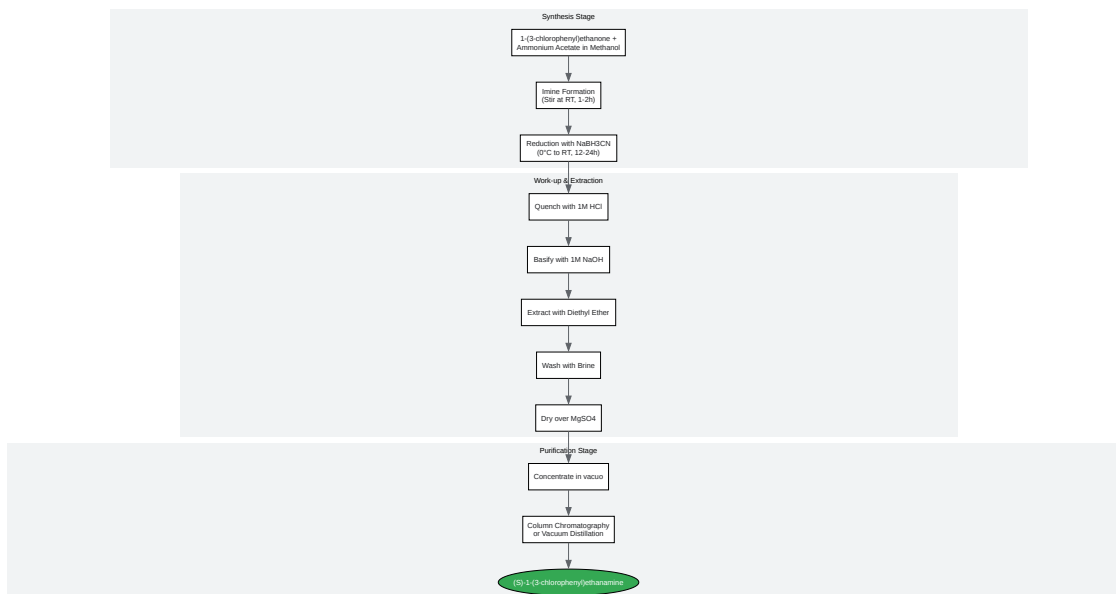
### Procedure:

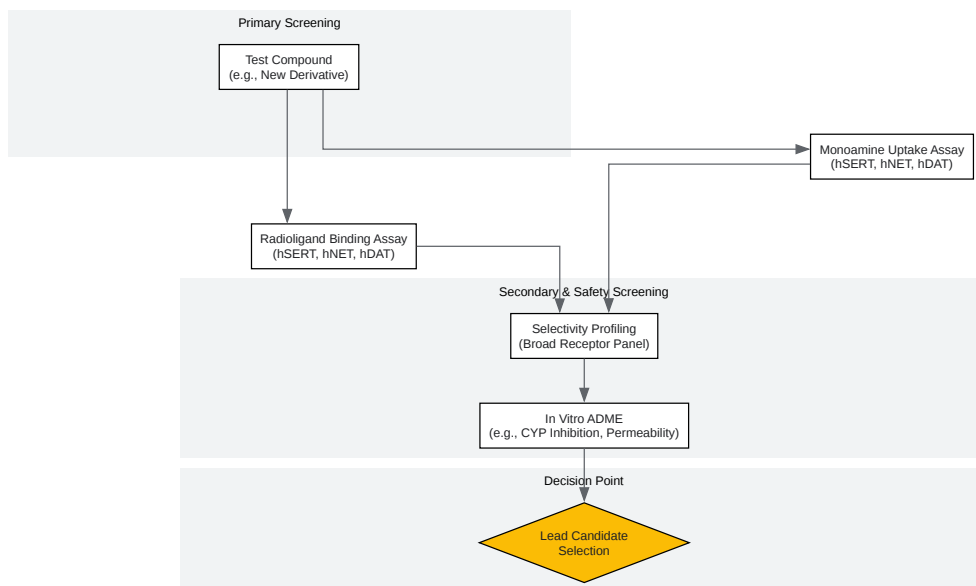
- **Imine Formation:** Dissolve 1-(3-chlorophenyl)ethanone (1.0 equivalent) in anhydrous methanol. Add ammonium acetate (approximately 10 equivalents). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or  $^1\text{H}$  NMR<sup>[5]</sup>.

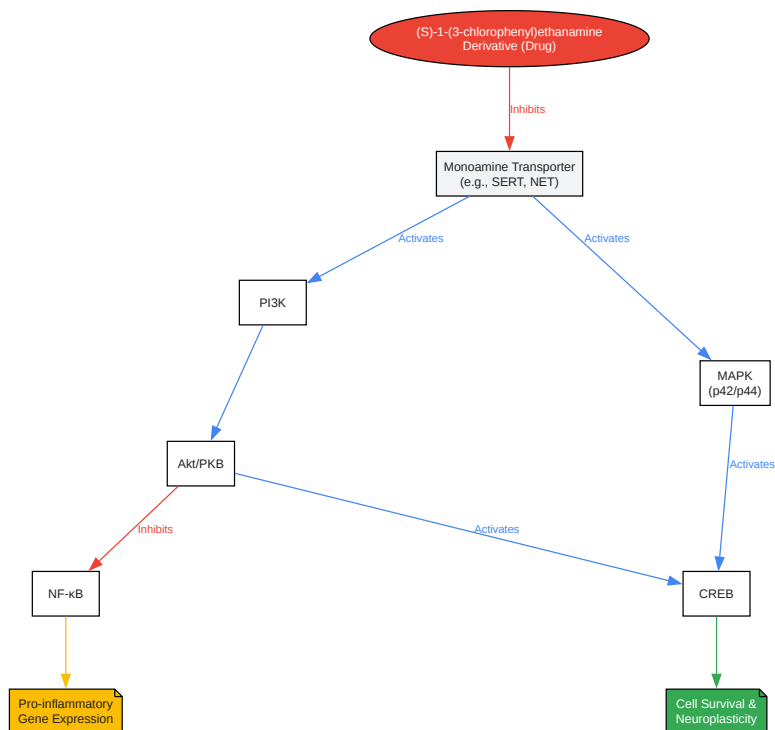
- **Reduction:** Cool the reaction mixture to 0 °C using an ice bath. Cautiously add sodium cyanoborohydride (1.5 equivalents) portion-wise, ensuring the temperature remains low.
- **Reaction:** Allow the reaction to warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction's completion by TLC, checking for the disappearance of the imine intermediate[5].
- **Work-up (Quenching):** Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the pH of the solution is approximately 2. This step neutralizes excess reducing agent. Stir for 30-60 minutes[5].
- **Basification & Extraction:** Basify the acidic aqueous mixture to a pH of ~10-11 using 1 M NaOH. Transfer the mixture to a separatory funnel and extract the product into diethyl ether (3x volume).
- **Washing & Drying:** Combine the organic layers and wash with brine to help break any emulsions and remove water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate.
- **Purification:** Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product, an oil, can be further purified by column chromatography on silica gel or by vacuum distillation to yield the pure amine.

## Synthesis and Purification Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.







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## References

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- To cite this document: BenchChem. [In-depth Technical Guide: (1S)-1-(3-chlorophenyl)ethanamine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1349709#iupac-name-for-s-1-3-chlorophenyl-ethanamine]

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